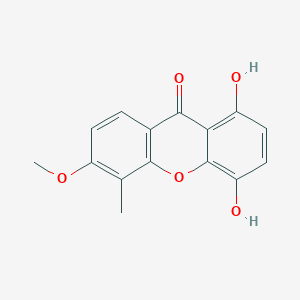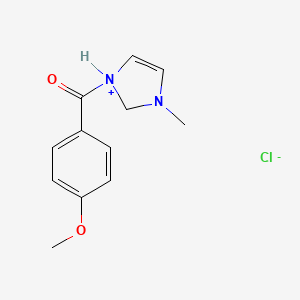
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxybenzoyl group attached to an imidazolium core, which imparts specific reactivity and functionality to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 4-methoxybenzoyl chloride with an imidazole derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of oxalyl chloride and N,N-dimethylformamide (DMF) as reagents, with the reaction taking place in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The imidazolium core can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Ammonia, amines, and thiols are common nucleophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield the corresponding amide derivative, while oxidation with potassium permanganate can produce the corresponding carboxylic acid.
科学的研究の応用
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
作用機序
The mechanism of action of 1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can undergo nucleophilic addition-elimination reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
4-Methoxybenzoyl chloride: Shares the methoxybenzoyl group but lacks the imidazolium core.
4-Methoxybenzyl chloride: Similar structure but with a benzyl group instead of a benzoyl group.
4-Methoxybenzoic acid: Contains the methoxybenzoyl group but in the form of a carboxylic acid.
Uniqueness
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of both the methoxybenzoyl group and the imidazolium core. This combination imparts specific reactivity and functionality, making it valuable in various applications. Its ability to participate in diverse chemical reactions and its potential biological activity distinguish it from other similar compounds.
特性
CAS番号 |
61166-15-2 |
|---|---|
分子式 |
C12H15ClN2O2 |
分子量 |
254.71 g/mol |
IUPAC名 |
(4-methoxyphenyl)-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-13-7-8-14(9-13)12(15)10-3-5-11(16-2)6-4-10;/h3-8H,9H2,1-2H3;1H |
InChIキー |
SFROHPBAPPTOIU-UHFFFAOYSA-N |
正規SMILES |
CN1C[NH+](C=C1)C(=O)C2=CC=C(C=C2)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)

![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
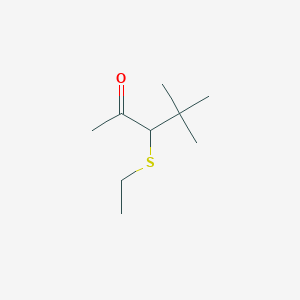
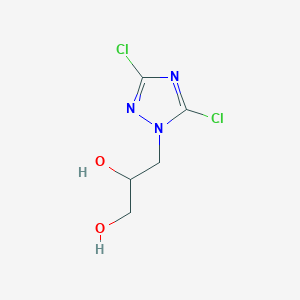



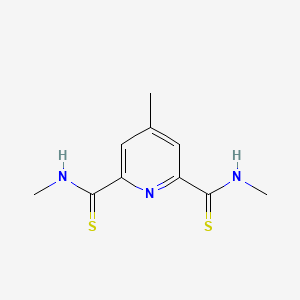

![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
